molecular formula C17H17ClN6O B15109047 2-(2-chlorophenyl)-1-[4-(9H-purin-6-yl)piperazin-1-yl]ethanone

2-(2-chlorophenyl)-1-[4-(9H-purin-6-yl)piperazin-1-yl]ethanone

Cat. No.: B15109047
M. Wt: 356.8 g/mol
InChI Key: PUXSXNIAYZVIHF-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-1-[4-(9H-purin-6-yl)piperazin-1-yl]ethanone is a complex organic compound that features a chlorophenyl group, a purine moiety, and a piperazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-1-[4-(9H-purin-6-yl)piperazin-1-yl]ethanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the chlorophenyl ethanone: This can be achieved through Friedel-Crafts acylation of chlorobenzene with an appropriate acyl chloride.

    Attachment of the piperazine ring: This step might involve nucleophilic substitution reactions where the piperazine ring is introduced.

    Incorporation of the purine moiety: This could be done through a coupling reaction, possibly using a purine derivative and appropriate coupling agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethanone moiety.

    Reduction: Reduction reactions could target the carbonyl group in the ethanone.

    Substitution: The chlorophenyl group may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

2-(2-chlorophenyl)-1-[4-(9H-purin-6-yl)piperazin-1-yl]ethanone could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying receptor-ligand interactions due to its structural features.

    Medicine: Possible investigation as a pharmaceutical agent, particularly in the context of its purine and piperazine components.

    Industry: Use in the synthesis of advanced materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, compounds with purine and piperazine structures can interact with various enzymes, receptors, or nucleic acids, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-1-[4-(9H-purin-6-yl)piperazin-1-yl]propanone
  • 2-(2-chlorophenyl)-1-[4-(9H-purin-6-yl)piperazin-1-yl]butanone

Uniqueness

The unique combination of the chlorophenyl, purine, and piperazine groups in 2-(2-chlorophenyl)-1-[4-(9H-purin-6-yl)piperazin-1-yl]ethanone may confer distinct biological activities or chemical reactivity compared to its analogs.

Properties

Molecular Formula

C17H17ClN6O

Molecular Weight

356.8 g/mol

IUPAC Name

2-(2-chlorophenyl)-1-[4-(7H-purin-6-yl)piperazin-1-yl]ethanone

InChI

InChI=1S/C17H17ClN6O/c18-13-4-2-1-3-12(13)9-14(25)23-5-7-24(8-6-23)17-15-16(20-10-19-15)21-11-22-17/h1-4,10-11H,5-9H2,(H,19,20,21,22)

InChI Key

PUXSXNIAYZVIHF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2NC=N3)C(=O)CC4=CC=CC=C4Cl

Origin of Product

United States

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